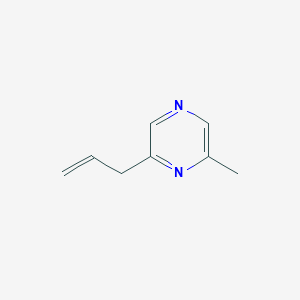

2-Allyl-6-methylpyrazine

Description

Contextual Framework of Pyrazine (B50134) Chemistry and its Derivatives

Pyrazines are a class of organic heterocyclic compounds characterized by a six-membered ring containing four carbon atoms and two nitrogen atoms at positions 1 and 4. britannica.comwikipedia.org The parent compound, pyrazine (C₄H₄N₂), is a symmetrical, water-soluble solid. britannica.comwikipedia.org The presence of heteroatoms within the ring structure imparts distinct physical and chemical properties to pyrazines compared to their all-carbon counterparts like benzene. britannica.com

The chemistry of pyrazines is rich and varied, largely due to the reactivity of the pyrazine ring and the potential for substitution at its four carbon atoms. nih.gov This allows for the synthesis of a vast array of pyrazine derivatives with diverse functional groups. Many methods for the organic synthesis of pyrazines and their derivatives have been developed over the years, with some, like the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses, being among the oldest still in use. wikipedia.org More contemporary methods include the vapor phase dehydrocyclization of crude glycerol (B35011) with diamines over metal oxide catalysts. mdpi.com

Alkylpyrazines, such as 2,6-dimethylpyrazine (B92225), are well-known derivatives that occur naturally and are often formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating. nih.govwikipedia.orgchemicalbook.com This reaction is responsible for the characteristic flavors and aromas in many baked and roasted foods. wikipedia.orgwikipedia.org The study of these derivatives is crucial in flavor science, as they contribute nutty, roasted, and cocoa-like notes to food products. chemicalbook.comadv-bio.com

Interdisciplinary Significance of Pyrazines in Contemporary Scientific Inquiry

The significance of pyrazine derivatives extends far beyond flavor chemistry, touching upon numerous scientific disciplines. Their versatile chemical structures and ability to interact with biological systems have made them a focal point in medicinal chemistry and drug discovery. mdpi.comnih.govchemscene.com

In the field of medicinal chemistry , pyrazine derivatives have been extensively investigated for a wide range of pharmacological activities. nih.gov Research has shown that these compounds can exhibit anticancer, anti-inflammatory, antibacterial, and antioxidant properties. mdpi.com The pyrazine ring is considered a privileged scaffold in drug design, and numerous marketed drugs contain this heterocyclic structure. mdpi.com Ongoing research continues to explore new pyrazine-based compounds as potential therapeutic agents for various diseases. nih.gov

In agricultural science , certain pyrazine derivatives function as semiochemicals, including alarm pheromones for insects like the red imported fire ant (Solenopsis invicta). researchgate.net For instance, 2-ethyl-6-methylpyrazine (B77461) has been studied for its electroantennogram and alarm activities. researchgate.net Furthermore, compounds like 2-methyl-6-vinylpyrazine have been identified as components of the sex pheromone of the male papaya fruit fly, indicating their role in insect communication and potential use in pest management strategies. researchgate.netthegoodscentscompany.com

The study of pyrazines is also central to food science and technology , particularly in understanding flavor formation. The Maillard reaction is a key pathway for the generation of a multitude of flavor compounds, including various alkylpyrazines. nih.govwikipedia.org Research in this area investigates how reaction parameters and the structure of precursors, such as different amino acids and peptides, influence the types and quantities of pyrazines formed, ultimately shaping the sensory profile of processed foods. nih.govnih.gov

Interdisciplinary Applications of Pyrazine Derivatives

| Pyrazine Derivative | Field of Significance | Specific Application/Role |

| General Pyrazine Derivatives | Medicinal Chemistry | Scaffolds for anticancer, anti-inflammatory, and antibacterial agents. nih.govmdpi.comnih.gov |

| 2-Ethyl-6-methylpyrazine | Agricultural Science | Alarm pheromone component in fire ants (Solenopsis invicta). researchgate.net |

| 2-Methyl-6-vinylpyrazine | Agricultural Science | Sex pheromone component in papaya fruit flies (Toxotrypana curvicauda). researchgate.netthegoodscentscompany.com |

| Alkylpyrazines (e.g., 2,6-Dimethylpyrazine) | Food Science | Key flavor compounds (nutty, roasted) formed via the Maillard reaction. nih.govchemicalbook.com |

| 2-Methylpyrazine (B48319) | Chemical Synthesis | Value-added chemical produced from biodiesel by-products like crude glycerol. mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

55138-64-2 |

|---|---|

Molecular Formula |

C8H10N2 |

Molecular Weight |

134.18 g/mol |

IUPAC Name |

2-methyl-6-prop-2-enylpyrazine |

InChI |

InChI=1S/C8H10N2/c1-3-4-8-6-9-5-7(2)10-8/h3,5-6H,1,4H2,2H3 |

InChI Key |

QMVGUEIAPNPNMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=N1)CC=C |

Origin of Product |

United States |

Origin and Occurrence of 2 Allyl 6 Methylpyrazine in Natural Systems

Detection and Quantification in Food Matrices and Processed Products

The characteristic roasted, nutty, and savory flavors of many thermally processed foods are, in part, attributable to a class of volatile heterocyclic nitrogen-containing compounds known as pyrazines. Among these, 2-Allyl-6-methylpyrazine, also identified by its synonym 2-ethenyl-6-methylpyrazine (B106683), is a significant contributor to the aroma profile of various cooked foodstuffs. Its formation is primarily a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.

Identification in Roasted and Thermally Processed Foodstuffs

This compound has been identified as a volatile component in a variety of roasted and thermally processed foods. Its presence is often associated with desirable flavor notes. For instance, it has been detected in roasted peanuts, where it contributes to the characteristic nutty aroma. ccsenet.org A study on the volatile compounds in roasted peanuts of both runner and virginia market-types identified 2-ethenyl-6-methylpyrazine as one of the numerous pyrazines generated during the roasting process. ccsenet.org

The following table summarizes the identification of this compound and related pyrazines in various food products.

| Food Product | Identified Pyrazine(s) | Reference |

| Roasted Peanuts | 2-ethenyl-6-methylpyrazine | ccsenet.org |

| Peanut Butter | 2-ethyl-6-methylpyrazine (B77461) | tandfonline.com |

| Roasted Coffee | 2-Ethyl-6-methylpyrazine, 2-Ethyl-3-methylpyrazine, 2-Ethyl-3,5-dimethylpyrazine | nih.gov |

| Roasted Cocoa | 2,3,5,6-Tetramethylpyrazine, 2,3,5-Trimethylpyrazine (B81540), 2,6-Dimethylpyrazine (B92225), 2,5-Dimethylpyrazine (B89654) | researchgate.net |

| French Fries | 2-ethyl-3,5(or 6)-dimethylpyrazine | psu.edu |

| Fried Garlic Oil | 2-ethyl-6-methylpyrazine | nih.gov |

Influence of Processing Conditions on Compound Occurrence

The formation and concentration of this compound, like other pyrazines, are significantly influenced by processing conditions such as temperature, time, and pH. The Maillard reaction, the primary pathway for pyrazine (B50134) generation, is highly dependent on these factors. nih.govresearchgate.net

Studies on the roasting of coffee and cocoa beans have demonstrated a clear relationship between roasting parameters and pyrazine formation. Generally, the concentration of pyrazines increases with roasting temperature and time up to a certain point, after which degradation may occur. nih.govcabidigitallibrary.org For instance, in the roasting of Arabica coffee, the concentration of various pyrazines was found to increase linearly with temperature and time, reaching a maximum at 167°C after 22 minutes before starting to decrease. cabidigitallibrary.org Similarly, in cocoa powder, the amount of alkylpyrazines increased when the roasting temperature was raised from 120°C to 140°C. nih.gov Higher roasting temperatures in cocoa processing also lead to a rapid increase in the final concentration of specific pyrazines. nih.gov

The pH of the food matrix also plays a crucial role. An alkaline environment can accelerate the Maillard reaction and thus enhance pyrazine formation. researchgate.net However, in the case of cocoa, alkalinization (a process known as "Dutching") has been shown to adversely affect the generation of alkylpyrazines, even though it promotes a darker brown color. nih.gov This highlights the complexity of the reactions and the interplay between different processing variables.

The following table illustrates the general impact of processing conditions on the formation of pyrazines.

| Processing Condition | General Effect on Pyrazine Formation | Reference |

| Temperature | Increases up to an optimal point, then may decrease | nih.govcabidigitallibrary.org |

| Time | Increases with duration, followed by potential degradation | cabidigitallibrary.org |

| pH | Alkaline conditions generally accelerate the Maillard reaction | researchgate.net |

| Alkalinization (Cocoa) | Can decrease the amount of alkylpyrazines formed | nih.gov |

Biosynthetic Pathways and Natural Presence in Organisms

While the Maillard reaction during food processing is a major source of this compound, evidence also points to its natural occurrence and biosynthesis in certain organisms.

Endogenous Production in Plant Species (e.g., Nicotiana tabacum)

The compound 2-ethenyl-6-methylpyrazine, a synonym of this compound, has been reported to be present in Nicotiana tabacum (tobacco). nih.gov This suggests an endogenous biosynthetic pathway within the plant, independent of thermal processing. The leaves of Nicotiana species are known to contain a complex mixture of volatile and non-volatile compounds, including a variety of alkaloids. mdpi.comresearchgate.netdaneshyari.comsrce.hr While the biosynthesis of nicotine (B1678760) and related pyridine (B92270) alkaloids in tobacco is well-studied, the specific pathways leading to the formation of pyrazines like this compound are less understood. researchgate.net It is plausible that precursors such as amino acids and other metabolites present in the tobacco leaf undergo enzymatic transformations to produce this pyrazine. Further research involving GC-MS analysis of untreated tobacco leaves is needed to fully elucidate the biosynthetic route and the extent of its natural production. mdpi.com

Microbial and Enzymatic Generation

Microorganisms are known to produce a wide array of volatile compounds, including pyrazines. Several bacterial species, notably from the genus Bacillus, have been identified as producers of various alkylpyrazines. researchgate.netnih.govscispace.com For example, Bacillus subtilis strains isolated from fermented soybeans (natto) have been shown to produce 2-methylpyrazine (B48319), 2,3-dimethylpyrazine, 2,6-dimethylpyrazine, and 2,3,5-trimethylpyrazine. nih.gov Corynebacterium glutamicum is another bacterium known to produce tetramethylpyrazine. nih.gov

The biosynthesis of these pyrazines in microorganisms often involves the metabolism of amino acids. For instance, L-threonine has been identified as a precursor for the formation of 2,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine (B149181) in Bacillus subtilis. mdpi.comnih.gov The enzymatic pathways can involve enzymes such as L-threonine 3-dehydrogenase. nih.gov While direct evidence for the microbial or enzymatic synthesis of this compound is not yet prominent in the literature, the established ability of microorganisms to produce a diverse range of pyrazines suggests that microbial fermentation could be a potential source of this compound. researchgate.net

Environmental Distribution and Analysis in Aquatic Systems

The presence of volatile organic compounds (VOCs) in aquatic ecosystems is a growing area of environmental research. eurofins.in These compounds can originate from various natural and anthropogenic sources. While the environmental fate of many industrial chemicals is well-documented, less is known about the distribution of food-related volatile compounds like pyrazines in aquatic environments.

Recent studies have begun to detect the presence of various pyrazines in both source and treated drinking water. A study conducted in China and the United States identified several pyrazines, including 2,6-dimethyl-pyrazine, 2,3,5-trimethyl-pyrazine, and 2-ethyl-5(6)-methyl-pyrazine, in river water and drinking water samples, with concentrations in the nanogram per liter range. nih.govresearchgate.net Although this compound was not specifically among the compounds analyzed in this study, the detection of other structurally similar pyrazines indicates the potential for its presence in aquatic systems. The sources of these pyrazines in water are not fully understood but could include runoff from agricultural areas where plant matter containing these compounds decomposes, or from wastewater discharges. monash.eduresearchgate.net

The analysis of such trace levels of volatile compounds in water typically requires sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the detection and quantification of VOCs in environmental samples. eurofins.in The detection of pyrazines in river water highlights the need for further research to understand their environmental distribution, fate, and potential ecological significance. nih.govnih.gov

Chemical Mechanisms of 2 Allyl 6 Methylpyrazine Formation

Maillard Reaction Pathways Leading to Substituted Pyrazine (B50134) Derivatives

The Maillard reaction is the principal route for the formation of a wide array of pyrazines found in cooked, roasted, or baked foods. latu.org.uynih.gov The reaction is broadly divided into stages, with pyrazines emerging from intermediate reactions involving the degradation products of sugars and amino acids. mdpi.com

The foundational step for pyrazine synthesis is the Strecker degradation, a reaction involving an α-amino acid and an α-dicarbonyl compound. mdpi.comjst.go.jp The necessary reactants are generated during the initial and intermediate stages of the Maillard reaction. latu.org.uy

Amino Acids: The amino acid provides the nitrogen atoms for the pyrazine ring and can also influence the substituents on the ring. nih.govacs.org For 2-allyl-6-methylpyrazine, amino acids like alanine (B10760859) or glycine (B1666218) are crucial nitrogen sources. acs.org

Dicarbonyls: These compounds are key intermediates formed from the degradation of sugars (like glucose or fructose) or the Amadori rearrangement product. mdpi.comjst.go.jp Common dicarbonyls include glyoxal, methylglyoxal (B44143), and diacetyl (2,3-butanedione), which act as the carbon backbone for the pyrazine ring. acs.org The reaction of these dicarbonyls with amino acids produces α-aminocarbonyls, the direct precursors to pyrazines. researchgate.net

Hydroxy Ketones: α-Hydroxy ketones, such as acetoin, are also significant precursors. They can be formed from sugar fragmentation or other pathways and can be converted to α-aminoketones through transamination, which then participate in pyrazine formation. researchgate.net

Table 1: Key Precursor Compounds in Pyrazine Formation

| Precursor Type | Examples | Role in Pyrazine Formation | Source |

| Amino Acids | Glycine, Alanine, Lysine, Arginine | Provide nitrogen atoms for the pyrazine ring and can contribute to alkyl substituents. | nih.govacs.orgnih.gov |

| α-Dicarbonyls | Glyoxal, Methylglyoxal, 2,3-Butanedione (Diacetyl) | React with amino acids (Strecker degradation) to form α-aminocarbonyl intermediates. | mdpi.comacs.orgresearchgate.net |

| α-Hydroxy Ketones | Acetoin, 1,3-dihydroxyacetone | Can be converted to α-aminoketones, which are direct pyrazine precursors. | researchgate.netwur.nl |

The assembly of the pyrazine ring occurs through the condensation of smaller intermediate molecules.

α-Aminocarbonyl Condensation: The most widely accepted mechanism for pyrazine formation is the self-condensation of two α-aminocarbonyl molecules. acs.orgunimas.my This reaction forms an intermediate dihydropyrazine (B8608421), which is subsequently oxidized to the stable, aromatic pyrazine. acs.orgnih.gov The specific substituents on the resulting pyrazine are determined by the structure of the condensing α-aminocarbonyls. For instance, the condensation of two molecules of aminoacetone (derived from threonine or from dicarbonyls) can lead to 2,5-dimethylpyrazine (B89654). asm.org

Azomethine Ylide Dimerization: An alternative pathway that does not require α-dicarbonyl compounds involves the dimerization of azomethine ylides. nih.govacs.org These reactive intermediates can be formed from amino acids and certain carbonyl compounds. Their dimerization leads to a piperazine (B1678402) structure, which can then undergo oxidative decarboxylation to yield a dihydropyrazine, ultimately aromatizing to a pyrazine. nih.govacs.org This pathway was demonstrated in a glyoxylic acid/glycine model system, which generated expected pyrazines under pyrolytic conditions. nih.gov

The formation of an allyl group (-CH₂-CH=CH₂) on the pyrazine ring requires specific C3 precursors or subsequent modification of a pre-formed pyrazine. While direct synthesis from N-allyl malonamides has been described in organic synthesis, its occurrence in Maillard reactions is less established. researchgate.netrsc.org A more plausible pathway in food systems involves the modification of simpler, more common alkylpyrazines.

Research on the formation of vinyl-substituted pyrazines has shown they can be formed through the condensation of an alkylpyrazine (e.g., methylpyrazine) with formaldehyde, which is also a product of the Maillard reaction. nih.gov The active site for this reaction is the methyl group on the pyrazine ring. nih.gov A similar mechanism can be proposed for the formation of the allyl group on this compound. This could occur via an aldol-type condensation between a pre-existing methyl- or ethyl-pyrazine and a C2 or C1 carbonyl compound (like acetaldehyde (B116499) or formaldehyde), followed by dehydration and rearrangement. For example, the reaction could proceed from 2,6-dimethylpyrazine (B92225) condensing with a suitable carbonyl fragment.

Non-Maillard Thermal and Oxidative Degradation Processes

Pyrazines can also be formed in the absence of sugars through the thermal degradation of certain amino acids. Hydroxy amino acids such as serine and threonine can produce alkylpyrazines when heated to high temperatures. asm.orgacs.org For example, the thermal treatment of amino-hydroxy compounds has been shown to yield pyrazines. acs.org Additionally, some bacterial processes can produce alkylpyrazines; Bacillus subtilis, for instance, can synthesize 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540) from L-threonine via an enzymatic pathway involving aminoacetone as a key intermediate. asm.org

Role of Reaction Conditions in Pyrazine Isomer Distribution and Yield (e.g., pH, temperature)

Temperature: Pyrazine formation is strongly dependent on temperature. Generally, the rate of pyrazine formation increases with temperature, with significant production often beginning above 100-120°C. nih.govacs.org However, at very high temperatures (e.g., above 150-180°C), the yield may decrease as pyrazines or their precursors can degrade. acs.orgresearchgate.net Studies on glycine/glucose model systems showed that total volatile yields, with pyrazines being the most abundant class, increased with temperature at all tested pH values (5.6, 6.8, and 7.4). nih.gov

pH: The pH of the reaction medium has a complex influence on pyrazine formation. In general, alkaline conditions tend to favor higher pyrazine yields. nih.gov In a study on rice bran protein hydrolysate, the highest yield of five detected pyrazines, including 2-ethyl-6-methylpyrazine (B77461), occurred at pH 9. nih.gov Similarly, other research has reported that pyrazine concentration increases in alkaline conditions (pH 8.0–9.55) and decreases in acidic solutions. nih.gov However, the interplay between pH and temperature is crucial. In one extrusion cooking model, the highest volatile yield at 180°C was at pH 5.6, while at 120°C, the highest yield was at pH 7.4. researchgate.netnih.gov Low pH values are generally not favorable for pyrazine formation. researchgate.net

Table 2: Influence of Reaction Conditions on Pyrazine Yield and Formation

| Study / Model System | Condition Varied | Observation | Source |

| Rice Bran Protein Hydrolysate + Fructose | pH (7.0 to 10.0) | Highest pyrazine yield, including 2-ethyl-6-methylpyrazine, was observed at pH 9. | nih.gov |

| Glucose-Glycine Model System | pH (7 to 9) | Pyrazine formation activation energy increased at higher pH, and the distribution pattern of isomers changed. | nih.gov |

| Glycine/Glucose Extrusion Cooking | Temperature (120, 150, 180°C) & pH (5.6, 6.8, 7.4) | Yields increased with temperature. At 180°C, yield was highest at pH 5.6. At 120°C, yield was highest at pH 7.4. Pyrazines were the most abundant class (54-79%). | researchgate.netnih.gov |

| General Model Systems | Temperature | Pyrazine formation begins around 70-100°C, increases rapidly, often peaking around 120°C, and then may decrease at higher temperatures. | acs.org |

| Maltose-Glutamine Model System | pH | The pH dependency on the generation of pyrazines was confirmed. | jst.go.jp |

Advanced Analytical Techniques for 2 Allyl 6 Methylpyrazine Research

Chromatographic Separation and Detection Methods

Chromatographic techniques are central to the analysis of 2-Allyl-6-methylpyrazine, offering the necessary separation power to resolve it from complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the most widely utilized analytical tool for the characterization of alkylpyrazines, including this compound. nih.gov This technique combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. In a typical GC-MS analysis, the volatile compounds are separated based on their boiling points and affinity for the stationary phase within a capillary column. nih.gov For pyrazines, columns with different polarities, such as the non-polar DB-5ms and the polar DB-WAX, are often employed to achieve optimal separation. nih.gov

A significant challenge in pyrazine (B50134) analysis is the similarity in mass spectra among positional isomers, which can lead to misidentification. nih.gov To overcome this, retention indices (RIs) are crucial. By comparing the RI of an unknown peak to the RIs of known standards on multiple columns with different stationary phases (e.g., DB-1, ZB-5MS, DB-624, and ZB-WAXplus), a more definitive identification of specific alkylpyrazines can be achieved. nih.gov The mass spectrometer fragments the eluted compounds into a unique pattern of ions, providing a "fingerprint" for identification. For instance, the mass spectra of pyrazine isomers often exhibit dominant ions that aid in their characterization. nih.gov

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

A rapidly emerging technique in flavor analysis is Gas Chromatography-Ion Mobility Spectrometry (GC-IMS). unitn.it This method introduces an additional dimension of separation based on the size, shape, and charge of the ions, complementing the separation by gas chromatography. mdpi.comsemanticscholar.org After separation in the GC column, analyte ions enter a drift region where they are separated based on their drift time in an electric field against a counter-flowing drift gas. semanticscholar.org This results in a two-dimensional spectrum of retention time versus drift time, significantly enhancing the resolving power for complex mixtures of volatile organic compounds (VOCs). semanticscholar.org

GC-IMS is recognized for its high sensitivity, robustness, and ease of use, making it a powerful tool for VOC profiling. semanticscholar.org One of the challenges in quantitative analysis with GC-IMS is the potential formation of multiple ionized species, such as monomers and dimers, from a single analyte, and a non-linear detector response. unitn.it Despite these challenges, GC-IMS has proven effective for the analysis of alkylpyrazines in complex food matrices. unitn.it

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-based methods are prevalent for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a viable alternative, particularly for liquid samples like soy sauce aroma type Baijiu. nih.gov LC-MS is well-suited for the analysis of pyrazines in such matrices. nih.gov In a study on Baijiu, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) was successfully used to quantify 16 different pyrazines. nih.gov The optimization of MS parameters is a critical step to achieve the necessary sensitivity for quantitative analysis of various pyrazines by LC-MS. nih.gov This technique has demonstrated good linearity, with high determination coefficients (R² ≥ 0.99), and acceptable precision for the quantification of these compounds. nih.gov

Sample Preparation and Enrichment Methodologies

Effective sample preparation is crucial for the successful analysis of trace volatile compounds like this compound. These methods aim to extract and concentrate the analyte from the sample matrix, thereby enhancing detection sensitivity.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds. nih.govnih.gov In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. mdpi.com The volatile analytes partition between the sample matrix, the headspace, and the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted into the injector of a gas chromatograph for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and extraction temperature. nih.govmdpi.com For pyrazine analysis, a tri-phase fiber, such as 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), has been shown to provide high extraction efficiency. nih.gov The optimization of HS-SPME parameters is critical and often matrix-dependent. mdpi.com For instance, in the analysis of pyrazines in yeast extract, extraction time and temperature were found to be the most significant variables affecting the extraction efficiency. nih.gov

A variation of this technique, Multiple Headspace Solid-Phase Microextraction (MHS-SPME), allows for the exhaustive extraction of analytes, which can help to eliminate matrix effects and improve quantitative accuracy. mdpi.com This method has been successfully applied to the quantification of pyrazines in oils. mdpi.com

| Parameter | Optimized Condition (Yeast Extract) | Optimized Condition (BALF) |

| Fiber Type | 50/30 µm DVB/CAR/PDMS nih.gov | 2 cm PDMS/CAR/DVB mdpi.com |

| Extraction Time | Significant variable nih.gov | 50 min mdpi.com |

| Extraction Temp. | Significant variable nih.gov | 45 °C mdpi.com |

| Agitation | Not specified | 250 rpm mdpi.com |

| Salt Addition | Not specified | 40% mdpi.com |

| Table 1: Examples of Optimized HS-SPME Parameters for Pyrazine Analysis in Different Matrices. |

Other Extraction and Concentration Techniques

While HS-SPME is a dominant technique, other methods can also be employed for the extraction and concentration of pyrazines. Traditional methods like hydrodistillation have been used, but they can be time-consuming and may lead to artifact formation due to the use of heat. nih.gov

Stable Isotope Dilution Analysis (SIDA) is another powerful quantitative technique that can be used in conjunction with methods like MHS-SPME-arrow. mdpi.com In SIDA, a known amount of an isotopically labeled internal standard (e.g., [2H6]-2-methyl-pyrazine) is added to the sample. mdpi.com The ratio of the native analyte to the labeled standard is then measured by mass spectrometry, providing a highly accurate quantification that corrects for losses during sample preparation and analysis. mdpi.com This method has been shown to yield results comparable to MHS-SPME-arrow for pyrazine quantification in edible oils. mdpi.com

Structural Elucidation Techniques

The definitive identification of this compound relies on a combination of powerful spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide unique insights into the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the protons on the pyrazine ring, the allyl group, and the methyl group. The pyrazine ring protons typically appear as singlets in the aromatic region. The allyl group presents a more complex pattern with signals for the vinyl and methylene (B1212753) protons, showing distinct splitting patterns (e.g., doublet of triplets, multiplets) due to spin-spin coupling. The methyl group protons will appear as a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by showing distinct signals for each unique carbon atom in the molecule. This includes separate peaks for the two different carbons of the pyrazine ring, the three carbons of the allyl group, and the single carbon of the methyl group. The chemical shifts of these carbons provide confirmation of the pyrazine core and the attached functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on structure and known values for similar compounds.

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyrazine Ring | -CH= | ||

| Allyl Group | -CH=CH₂ | ||

| -CH=CH₂ | |||

| -CH₂- | |||

| Methyl Group | -CH₃ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₈H₁₀N₂), HRMS provides an exact mass that serves as a definitive confirmation of its identity. uwaterloo.ca

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂ |

| Theoretical Exact Mass | 134.08440 u |

| Primary Ion Fragment (M+) | m/z 134 |

| Common Fragment Ions | m/z 133, 93, 66, 39 |

X-ray Crystallography for Pyrazine Scaffolds

X-ray crystallography is the most powerful technique for determining the absolute three-dimensional structure of a molecule. wordpress.comyoutube.com The method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. youtube.com This pattern provides detailed information about the arrangement of atoms within the crystal lattice, including bond lengths and angles.

While obtaining a suitable crystal of a liquid compound like this compound can be challenging, the technique is widely applied to solid pyrazine derivatives and scaffolds. malvernpanalytical.comstanford.edu Structural data from related pyrazine compounds provide an invaluable reference for understanding the geometry and conformation of the pyrazine ring and its substituents. This information is crucial for research in areas like materials science and drug design where the precise shape of the molecule dictates its function. wordpress.com

Quantitative Analysis Protocols

Accurate quantification of this compound, especially at trace levels in complex mixtures like food and beverages, requires highly sensitive and precise analytical methods.

Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of volatile and semi-volatile compounds. The method relies on the use of an internal standard that is a stable isotope-labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N). This labeled standard is chemically identical to the target compound and behaves similarly during sample preparation, extraction, and chromatographic analysis.

The protocol involves adding a known amount of the isotopically labeled this compound to the sample at the earliest stage of preparation. After extraction and cleanup, the sample is analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.comresearchgate.net Because the internal standard and the native analyte have different masses, the mass spectrometer can detect them independently. The concentration of the native compound is then calculated from the ratio of the response of the native analyte to that of the labeled internal standard. This approach effectively corrects for any loss of analyte during sample workup, leading to high accuracy and precision. researchgate.net

Table 3: General Protocol for Quantitative Analysis using SIDA

| Step | Description | Purpose |

|---|---|---|

| 1. Internal Standard Spiking | A precise amount of a stable isotope-labeled analog of this compound (e.g., d₃-2-Allyl-6-methylpyrazine) is added to the sample. | To serve as a reference for quantification that corrects for sample loss and matrix effects. |

| 2. Sample Extraction | The analyte and internal standard are extracted from the sample matrix using methods like solid-phase microextraction (SPME) or liquid-liquid extraction. | To isolate the compounds of interest from the bulk sample. |

| 3. Sample Concentration/Cleanup | The extract may be concentrated or purified to remove interfering substances. | To enhance sensitivity and reduce matrix interference. |

| 4. GC-MS or LC-MS/MS Analysis | The prepared sample is injected into a chromatograph coupled to a mass spectrometer. | To separate the analyte from other compounds and detect both the native analyte and the labeled standard based on their unique mass-to-charge ratios. |

| 5. Quantification | A calibration curve is generated using known concentrations of the analyte and internal standard. The ratio of the analyte peak area to the internal standard peak area in the sample is used to determine the concentration. researchgate.net | To accurately calculate the concentration of this compound in the original sample. |

Structure Activity Relationship Sar Investigations of Pyrazine Derivatives

Impact of Substituent Nature and Position on Biological and Sensory Activity

The biological and sensory activities of pyrazine (B50134) derivatives are profoundly influenced by the nature and position of substituents on the pyrazine ring. researchgate.netmdpi.com Variations in these structural features can lead to significant changes in properties like odor thresholds and interactions with biological targets. researchgate.netnih.gov

For 2-Allyl-6-methylpyrazine, the key substituents are a methyl group at position 2 and an allyl group at position 6. Studies on various alkylated pyrazines have shown that the type, size, and position of the alkyl groups play a crucial role in defining their sensory characteristics, such as nutty, roasted, or green notes. researchgate.netmdpi.com Research indicates that substituents at the 2, 5, and 6 positions are particularly important for odor properties. researchgate.net The introduction of bulkier alkyl side chains tends to decrease the odor threshold (OT) value, making the compound more potent. mdpi.com For instance, the OT of 2-methylpyrazine (B48319) is significantly higher than that of more substituted pyrazines like 2-methoxy-3-isobutylpyrazine. mdpi.com

The table below, derived from studies on various pyrazine derivatives, illustrates how different substituents can affect odor thresholds.

| Pyrazine Compound | Substituents | Reported Odor Character | Odor Threshold (µg/L) | Reference |

|---|---|---|---|---|

| Pyrazine | None | - | 60,000 | mdpi.com |

| 2-Methylpyrazine | 2-Methyl | Popcorn | 6,000 | mdpi.comoup.com |

| 2,6-Dimethylpyrazine (B92225) | 2,6-Dimethyl | Sweet, nutty | - | oup.com |

| 2-Ethyl-6-methylpyrazine (B77461) | 2-Ethyl, 6-Methyl | Earthy, nutty | - | thegoodscentscompany.com |

| 2-Methoxy-3-isobutylpyrazine | 2-Methoxy, 3-Isobutyl | Green bell pepper | 0.002 | mdpi.com |

Conformational Analysis and Molecular Shape

The spatial orientation of the allyl group (–CH₂–CH=CH₂) relative to the pyrazine ring can be described by the dihedral angles along the single bonds. Rotation around these bonds can lead to various conformers, each with a different energy level and spatial arrangement. nih.gov The most stable conformer, which exists at the lowest energy state, will dictate the predominant shape of the molecule and, consequently, its interaction with a binding site. oup.com

Studies on similar substituted aromatic molecules show that the rotational barrier of side chains, like a methyl or ethyl group, influences the molecule's conformational preferences. acs.orgdtic.mil In the case of the allyl group in this compound, its double bond and sp² hybridized carbons introduce a degree of rigidity compared to a simple propyl chain, but the single bonds still allow for significant rotational freedom. This flexibility allows the molecule to potentially adopt different shapes to fit into a receptor's binding pocket. The interaction between the allyl group's π-electrons and the aromatic pyrazine ring could also influence the preferred conformation. The size and shape of the most stable conformer are critical features that determine how well the molecule fits into a specific olfactory or biological receptor. oup.com

Computational Approaches for SAR Modeling

Computational chemistry provides powerful tools to model and predict the properties of molecules like this compound, offering insights that complement experimental studies. ijournalse.org

Quantitative Structure-Activity/Property Relationships (QSPR/QSAR)

QSPR and QSAR are computational methods that aim to build mathematical models correlating the chemical structure of compounds with their properties (QSPR) or biological activities (QSAR). imist.manih.gov These models are based on the principle that the activity of a compound is a function of its molecular structure. imist.ma

For pyrazine derivatives, QSPR studies have been successfully used to predict sensory properties like odor thresholds. researchgate.netijournalse.orgresearchgate.net In these studies, a set of known pyrazine compounds is used to develop a model. First, various molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological, among others. ijournalse.orgelectrochemsci.org Then, statistical methods like Multiple Linear Regression (MLR) are used to create an equation that links these descriptors to the observed property (e.g., odor threshold). researchgate.netijournalse.org Such models can then be used to predict the properties of new or untested compounds, guiding the synthesis of molecules with desired characteristics. ijournalse.org

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more detailed, three-dimensional understanding of structure-activity relationships. researchgate.net This method evaluates the steric and electrostatic fields surrounding a set of molecules and correlates these fields with their biological activity or property.

In a CoMFA study of pyrazine derivatives, the molecules are first aligned based on a common structural feature. researchgate.netresearchgate.net The steric and electrostatic interaction energies are then calculated at various points on a 3D grid surrounding the molecules. The resulting data is analyzed using statistical methods like Partial Least Squares (PLS) to generate a 3D model. researchgate.net This model produces contour maps that visualize regions where positive or negative steric bulk or electrostatic charge is favorable or unfavorable for activity. For a molecule like this compound, a CoMFA model could indicate the optimal spatial arrangement of the allyl and methyl groups to enhance its sensory impact or biological activity.

The statistical parameters from a sample CoMFA study on pyrazine olfactive properties are shown below.

| Model | r² (Correlation Coefficient) | q² or r²CV (Cross-validated r²) | r²_test (External Test Set r²) | Reference |

|---|---|---|---|---|

| CoMFA | 0.788 | 0.605 | 0.542 | researchgate.netresearchgate.net |

| CoMSIA | - | 0.364 | - | researchgate.net |

Density Functional Theory (DFT) and Molecular Orbital Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. electrochemsci.orgbendola.com For pyrazine derivatives, DFT calculations are employed to determine optimized molecular geometries and to calculate key quantum chemical descriptors. ijournalse.orgrsc.org

Important parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.orgbendola.com The HOMO energy (E_HOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and chemical reactivity. bendola.com These descriptors are frequently used in QSAR models to explain and predict activity. electrochemsci.org For this compound, DFT calculations can provide insights into its electronic properties, charge distribution, and the reactivity of the pyrazine ring and its substituents, which are fundamental to its interactions with other molecules. rsc.org

Ligand-Receptor Interactions and Molecular Docking Studies (general pyrazine SAR)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov It is widely used in drug discovery to understand how small molecules like pyrazine derivatives interact with biological targets such as enzymes or receptors. japsonline.comjapsonline.com

For example, in a study targeting PIM-1 kinase, docking revealed that pyrazine derivatives formed hydrogen bonds with key residues like Glu121 and Lys67, which were essential for inhibitory activity. japsonline.comjapsonline.com Another study on antibacterial pyrazines found that the highest binding affinity was achieved through a combination of hydrogen-donor and π-hydrogen bonds with the target enzyme. nih.gov

These findings provide a framework for understanding how this compound might interact with a biological receptor. The pyrazine nitrogens could anchor the molecule through hydrogen bonds, while the methyl and allyl groups would likely fit into hydrophobic pockets within the binding site, with the allyl group's π-system potentially participating in π-π or π-alkyl interactions. The specific conformation adopted by the allyl group would be critical for achieving an optimal fit within the receptor. researchgate.net

Biological and Biochemical Roles of Pyrazines in Experimental Systems

Antimicrobial Properties (e.g., antibacterial, antifungal activity in in vitro models)

Pyrazine (B50134) compounds are recognized for their antimicrobial capabilities. researchgate.netresearchgate.net While specific studies on 2-Allyl-6-methylpyrazine are limited, research on structurally related alkylpyrazines provides insight into its potential antimicrobial effects. Alkylpyrazines are known to possess bactericidal and fungicidal properties. tugraz.at For instance, certain pyrazine derivatives have demonstrated effectiveness against various bacteria and fungi. researchgate.netmdpi.comresearchgate.net

Studies on other alkylpyrazines have shown significant antimicrobial action. For example, 2-isobutyl-3-methylpyrazine (B76351) exhibits strong bactericidal properties against Escherichia coli and Staphylococcus aureus. mdpi.com Similarly, 2,5-dimethylpyrazine (B89654) has been shown to decrease E. coli concentrations effectively. mdpi.com The antimicrobial efficiency of some pyrazine derivatives has been correlated with their hydrophobicity. tugraz.at Some pyrazines are also noted for their antifungal activity; for example, derivatives of the pigment pulcherrimin, a diisobutylpyrazine oxide, have antifungal properties against Fusarium, Mucor, and Penicillium. tugraz.at Given that pyrazine derivatives are effective against a range of microbes, it is plausible that this compound may also exhibit such properties, though direct experimental verification is needed. science.govresearchgate.netnih.govnih.govmedpharmres.com

Table 1: Documented Antimicrobial Activity of Various Alkylpyrazines

| Pyrazine Compound | Test Organism | Observed Effect | Reference |

|---|---|---|---|

| 2-Isobutyl-3-methylpyrazine | Escherichia coli | Strong bactericidal properties (MIC 3 mg/mL) | mdpi.com |

| 2-Isobutyl-3-methylpyrazine | Staphylococcus aureus | Strong bactericidal properties (MIC 5 mg/mL) | mdpi.com |

| 2,5-Dimethylpyrazine | Escherichia coli | Significant decrease in cell concentration | mdpi.comasm.org |

| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | Growth inhibition up to 95.9% | mdpi.com |

This table showcases the antimicrobial potential within the alkylpyrazine family, suggesting a basis for the potential activity of this compound.

Antioxidant Activities and Mechanisms

Pyrazine derivatives are known to possess antioxidant properties, primarily through radical scavenging mechanisms. nih.govmdpi.com While direct studies on this compound are not extensively documented, research on related compounds and food systems where it is present suggests it may contribute to antioxidant capacity. Chalcones with an alkyl-substituted pyrazine heterocycle, for example, have been evaluated for their radical scavenging potential. nih.govnih.gov

The proposed mechanism for the antioxidant activity of some pyrazine derivatives is a single electron transfer followed by a proton transfer (SET-PT). nih.govnih.gov This has been modeled using density functional theory (DFT). nih.gov Furthermore, pyrazine-thiazole bi-heteroaryl compounds have demonstrated strong radical scavenging properties and the ability to inhibit radical-induced DNA oxidation. sioc-journal.cn The presence of pyrazines in heat-processed foods is often associated with an increase in antioxidant activity. rjpbcs.com

Table 2: Antioxidant Activity of Pyrazine-Related Compounds

| Compound Type | Assay/Method | Finding | Reference |

|---|---|---|---|

| Pyrazine-substituted Chalcones | DPPH radical scavenging | Showed radical scavenging activity | nih.govnih.gov |

| Pyrazine-thiazole compounds | DNA oxidation inhibition | Effectively inhibited radical-induced oxidation | sioc-journal.cn |

This table summarizes the antioxidant potential observed in various pyrazine structures, indicating the likelihood of similar properties in this compound.

Semiochemical Functions (e.g., insect semiochemicals, animal communication)

Pyrazines are significant in the realm of chemical ecology, functioning as semiochemicals—chemical signals that convey information between organisms. tugraz.at They are widely used by animals, particularly insects, for communication. mdpi.com For instance, alkylpyrazines serve as trail pheromones for ants and as warning signals in toxic insects. mdpi.com

While direct evidence for this compound is scarce, related compounds highlight its potential in this role. For example, 2-allyl-4,5-dimethoxyphenol (B1251633) has been identified as a compound released by male Oriental fruit flies during courtship. researchgate.net Furthermore, various alkylpyrazines are recognized as powerful trail pheromones in ants and are involved in modulating social behaviors in insects. researchgate.net The presence of an allyl group in conjunction with the pyrazine ring suggests a plausible function as a semiochemical, potentially as a pheromone or allomone, in various insect species. researchgate.netnih.govthegoodscentscompany.comresearchgate.net

Metabolic Pathways and Biotransformations (e.g., in vitro metabolic fate, non-human excretion pathways)

The metabolism of pyrazine derivatives in non-human systems typically proceeds without cleavage of the pyrazine ring. nih.gov The primary metabolic route involves biotransformation of the side-chains. researchgate.netinchem.orgnih.gov For alkyl-substituted pyrazines, these pathways primarily involve oxidation catalyzed by cytochrome P-450 enzymes. researchgate.netnih.gov

For this compound, the expected metabolic transformations would involve:

Oxidation of the methyl group: The methyl group can be oxidized to a primary alcohol (hydroxymethyl derivative) and subsequently to a carboxylic acid. inchem.orgnih.gov Studies on 2-methylpyrazine (B48319) and dimethylpyrazines show they are extensively metabolized to their corresponding pyrazine carboxylic acids, which are then excreted in urine. mdpi.comresearchgate.netacs.org

Oxidation of the allyl group: The allyl side-chain presents additional metabolic possibilities, including epoxidation across the double bond or oxidation at various carbon positions. inchem.org

Following these initial Phase I reactions (oxidation), the resulting metabolites, such as alcohols or carboxylic acids, can undergo Phase II conjugation reactions. acs.org These often involve the formation of glucuronides or sulfates, which increases their water solubility and facilitates excretion via the kidneys. nih.govacs.org

Influence on Food Quality and Sensory Perception (flavor, aroma contribution)

This compound, like many other alkylpyrazines, is a significant contributor to the flavor and aroma of numerous food products, particularly those that have undergone heating or roasting. researchgate.net These compounds are formed primarily through Maillard and Strecker reactions between amino acids and reducing sugars during cooking. mdpi.com

This compound is noted for its characteristic roasted, nutty, and potato-like flavor profile. researchgate.netthegoodscentscompany.comnih.govmdpi.comlookchem.com Its presence is crucial in developing the sensory character of a wide array of foods.

Table 3: Sensory Profile and Occurrence of this compound

| Sensory Descriptor | Food/Product Occurrence | Reference |

|---|---|---|

| Roasted, Hazelnut | Roasted peanuts, Coffee, Tea, Cocoa butter, Barley | thegoodscentscompany.comthegoodscentscompany.com |

| Roasted, Salty, Umami | Chinese Douchi (fermented soy beans) | nih.gov |

| Potato, Roast | Fried Garlic Oil, Alcoholic Beverages | mdpi.comsemanticscholar.org |

| Nutty, Popcorn | Soy sauce, various heated foods | acs.orgperfumerflavorist.com |

This table illustrates the important role of this compound in defining the desirable roasted and savory notes in various culinary products.

Advanced Research Applications and Derivatization Strategies for Pyrazines

Development of Pyrazine-Based Ligands for Supramolecular Chemistry

The field of supramolecular chemistry relies on non-covalent interactions to construct large, well-organized assemblies. Pyrazine (B50134) derivatives are highly valued as ligands in this context due to the coordinating ability of their two nitrogen atoms, which are positioned in a 1,4-arrangement. These nitrogen atoms can bind to metal ions, enabling the formation of complex, multi-component structures.

While direct research on 2-Allyl-6-methylpyrazine in supramolecular assemblies is not extensively documented, its structural features make it a promising candidate for designing sophisticated ligands. The pyrazine core serves as the fundamental binding unit. The true potential lies in the functionalization of its side chains:

The Allyl Group: The double bond in the allyl group is a key site for chemical modification. It can undergo a variety of reactions, such as hydroformylation, oxidation, or polymerization, to introduce additional coordinating groups (e.g., alcohols, aldehydes, or carboxylic acids). This allows for the transformation of the simple pyrazine into a multidentate ligand capable of forming more stable and complex metal-organic frameworks or coordination polymers.

The Methyl Group: While less reactive than the allyl group, the methyl group can also be functionalized, typically through radical halogenation, providing another handle for chemical modification.

A key strategy in ligand design is pre-organization, where the ligand is synthesized to have a specific conformation that favors binding to a particular metal ion. The synthetic versatility of a molecule like this compound would allow chemists to build intricate ligands where the binding sites are precisely positioned to create targeted supramolecular architectures.

Functionalization for Materials Science Applications (e.g., pyrazine ladder polymers)

Pyrazine-based polymers are of significant interest in materials science for their potential use in optical and electronic devices. lifechemicals.com A particularly captivating target is the creation of pyrazine ladder polymers, which consist of two parallel polymer backbones linked by pyrazine "rungs." These structures are highly rigid and possess extended π-conjugation, leading to unique electronic properties and enhanced stability. acs.orgresearchgate.net

The synthesis of these materials presents considerable challenges, primarily related to preparing suitably functionalized pyrazine monomers and ensuring the polymerization process is efficient and defect-free. acs.orgacs.org Research has demonstrated several strategies to overcome these hurdles:

Monomer Synthesis: A common approach involves starting with a central pyrazine intermediate, such as pyrazine-2,5-dicarboxylic acid, and functionalizing it to create the necessary components for step-growth polymerization. acs.org

Polymerization Techniques: Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are instrumental in forming the polymer backbone. acs.orgnih.govrsc.org Post-polymerization cyclization is another key method, where a single-stranded polymer with reactive side chains is first synthesized and then undergoes intramolecular reactions to form the second "rail" of the ladder. researchgate.net

For a compound like this compound, its utility would be as a starting material for monomer synthesis. The allyl group is particularly advantageous. For instance, it could be used in ring-closing metathesis reactions to help form the fused-ring structures characteristic of ladder polymers. researchgate.net The electron-deficient nature of the pyrazine ring is a critical feature that influences the final electronic properties of the polymer, making these materials promising for applications as n-type semiconductors or in photovoltaic devices. lifechemicals.comacs.org

Table 1: Synthetic Strategies for Pyrazine-Based Polymers

| Strategy | Description | Key Reactions | Reference |

|---|---|---|---|

| Step-Growth Polymerization | Condensation of two different functionalized pyrazine monomers (A and B components) derived from a common intermediate. | Directed ortho-metalation, bis(Curtius) rearrangements, Pd/Cu-catalyzed couplings. | acs.org |

| Post-Polymerization Ladderization | Synthesis of a single-stranded polymer followed by intramolecular cyclization to form the second strand. | Friedel-Crafts reactions, Scholl reactions, olefin metathesis. | researchgate.net |

| Catalytic Arene-Norbornene Annulation (CANAL) | A method to create ladder polymers with contorted backbones using dibromoarenes and norbornadiene. | Palladium-catalyzed annulation. | acs.org |

Synthetic Routes to Bioactive Pyrazine Analogues for Drug Discovery Research (e.g., anti-TB agents)

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. lifechemicals.com The most famous example is Pyrazinamide, a frontline drug for the treatment of tuberculosis (TB). lifechemicals.com This has spurred extensive research into the synthesis of novel pyrazine analogues to discover new therapeutic agents for a range of diseases, including cancer and various infections. mdpi.com

Synthetic strategies often focus on the functionalization of the pyrazine core through transition metal-catalyzed cross-coupling reactions. nih.govrsc.org These methods allow for the precise introduction of various substituents onto the pyrazine ring, enabling chemists to fine-tune the molecule's pharmacological properties.

This compound can serve as a valuable building block in this research. The allyl and methyl groups provide reactive sites for diversification:

The allyl group can be readily transformed into other functional groups. For example, oxidation could yield a carboxylic acid or an epoxide, while hydroamination could introduce a new amine group. These transformations are crucial for building molecules that can interact with biological targets.

The synthesis of pyrazines from N-allyl malonamides has been described, showcasing a route to densely functionalized pyrazine cores with hydroxy and ester groups, which are ideal starting points for further diversification using cross-coupling reactions. researchgate.net

The development of new anti-TB agents is a particularly active area of research. By modifying the structure of known pyrazine-based drugs, or by using novel scaffolds like this compound, researchers aim to create analogues that are effective against drug-resistant strains of Mycobacterium tuberculosis. mdpi.com

Role as Chemical Standards and Flavor Ingredients in Research and Development

In the fields of food science and analytical chemistry, well-characterized chemical standards are essential for the accurate identification and quantification of compounds. Alkylpyrazines are a significant class of naturally occurring aromatic substances that contribute to the flavor and aroma of many roasted, baked, or fermented foods, such as coffee, cocoa, and bread. wikipedia.orgnih.gov They are typically formed through Maillard reactions during cooking. wikipedia.org

This compound, listed in the NIST Chemistry WebBook as Pyrazine, 2-methyl-6-(2-propenyl)-, is identified by its unique CAS Registry Number (55138-64-2). nist.govnist.gov This unique identifier ensures that researchers are working with a well-defined substance, which is critical for its use as a reference standard in analytical methods like gas chromatography-mass spectrometry (GC-MS). nist.gov

In research and development, particularly in the flavor and fragrance industry, there is constant investigation into novel compounds that can impart specific sensory characteristics to food products. nih.govresearchgate.net While many simple alkylpyrazines (like 2-methylpyrazine (B48319) or 2,5-dimethylpyrazine) are well-known and widely used, more complex derivatives are of interest for creating unique flavor profiles. wikipedia.orgnih.gov The study of how the structure of a pyrazine, such as the presence and position of alkyl groups, affects its interaction with proteins and its release as a flavor compound is an active area of research. nih.gov this compound, with its distinct structure, serves as a valuable compound for such studies, helping researchers to understand the structure-activity relationships that govern taste and aroma.

Table 2: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| This compound | 55138-64-2 | C₈H₁₀N₂ | 134.18 | nist.gov |

| 2-Methyl-6-vinylpyrazine | 13925-09-2 | C₇H₈N₂ | 120.15 | nist.govthegoodscentscompany.comnih.gov |

| 2-Ethyl-3,5-dimethylpyrazine | 13360-65-1 | C₈H₁₂N₂ | 136.20 | mdpi.com |

| 2,3-Diethyl-5-methylpyrazine | 18138-04-0 | C₉H₁₄N₂ | 150.22 | mdpi.com |

Emerging Research Frontiers and Future Perspectives for 2 Allyl 6 Methylpyrazine

The field of pyrazine (B50134) chemistry is dynamic, with ongoing research continually uncovering new facets of these versatile compounds. For 2-Allyl-6-methylpyrazine, a compound with significant implications in flavor chemistry and potential biological applications, future research is poised to expand our understanding and utilization of this molecule. Emerging frontiers span from its fundamental formation to the sophisticated design of novel derivatives and the implementation of sustainable production methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.